molecular formula C8H8OS B1610362 2-Mercapto-1-phenylethanone CAS No. 2462-02-4

2-Mercapto-1-phenylethanone

Cat. No.: B1610362
CAS No.: 2462-02-4
M. Wt: 152.22 g/mol
InChI Key: DIYFBIOUBFTQJU-UHFFFAOYSA-N
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Description

2-Mercapto-1-phenylethanone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) attached to a phenyl ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-1-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of acetylthioacetophenone with sodium methoxide in methanol at room temperature (25°C) for 30 minutes . This method yields a high purity product and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hydrogen sulfide gas and ethylene oxide under controlled pressure and temperature conditions. This method ensures a high yield and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of thioethers.

Scientific Research Applications

2-Mercapto-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-1-phenylethanone involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biological molecules, influencing their function and activity. The ketone group also plays a role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: Similar in structure but lacks the phenyl ring.

    1-Phenylethanone: Contains a ketone group but lacks the thiol group.

    Thiophenol: Contains a thiol group but lacks the ketone group.

Uniqueness

2-Mercapto-1-phenylethanone is unique due to the presence of both a thiol and a ketone group attached to a phenyl ring. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

1-phenyl-2-sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFBIOUBFTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454168
Record name 2-mercapto-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-02-4
Record name 2-mercapto-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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